ethyl 2-{2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Ethyl {2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound that features a benzimidazole core fused with a pyrrolidinone ring and an ethyl acetate group
Properties
IUPAC Name |
ethyl 2-[2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-29-22(28)14-26-19-8-6-5-7-18(19)24-23(26)17-12-21(27)25(13-17)20-11-15(2)9-10-16(20)3/h5-11,17H,4,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIURRURWHQALIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions.
Introduction of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative.
Coupling of the Two Fragments: The pyrrolidinone and benzimidazole fragments are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl {2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
Pyrrolidinone: Another compound with a similar ring structure.
Ethyl Acetate: A common ester with a similar functional group.
Uniqueness
Ethyl {2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is unique due to its combination of a benzimidazole core, a pyrrolidinone ring, and an ethyl acetate group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-{2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, also known as D212-0177, is a compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzimidazole core linked to a pyrrolidine ring and an ethyl acetate moiety. This unique configuration suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to construct the benzimidazole and pyrrolidine frameworks. The synthetic route may include:
- Formation of the Benzimidazole Core : Utilizing condensation reactions between appropriate aniline derivatives and carboxylic acids.
- Pyrrolidine Ring Construction : Achieved through cyclization reactions involving amines and carbonyl compounds.
- Final Esterification : The introduction of the ethyl acetate group is performed using acetic anhydride or similar reagents.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to D212-0177. For instance, derivatives with similar structures have shown efficacy against the Ebola virus (EBOV), demonstrating effective inhibition of viral entry with EC50 values in the low micromolar range (0.64 µM for compound 25a) and high selectivity indices (SI) .
Anticancer Properties
Research indicates that compounds within this chemical class may exhibit anticancer properties. The mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Viral Entry : Similar compounds have been documented to inhibit viral entry by targeting specific cellular receptors such as NPC1.
- Modulation of Enzymatic Activity : The benzimidazole moiety may interact with various enzymes involved in cancer progression or viral replication .
Case Studies
A comparative analysis of several studies on related compounds provides insight into their biological activities:
| Compound | EC50 (µM) | SI | Biological Activity |
|---|---|---|---|
| Compound 25a | 0.64 | 20 | Anti-Ebola |
| Compound 26a | 0.93 | 10 | Anti-Ebola |
| Toremifene | 0.38 | 7 | Reference Drug |
This table illustrates that compounds structurally similar to this compound can exhibit potent antiviral activity while maintaining favorable selectivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
